

## Physicochemical Properties of Deuterated Pemigatinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Pemigatinib-D6 |           |
| Cat. No.:            | B13841940      | Get Quote |

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated Pemigatinib, tailored for researchers, scientists, and drug development professionals. Due to the limited publicly available data on deuterated Pemigatinib, this guide establishes the known properties of the parent compound, Pemigatinib, and subsequently elucidates the anticipated effects of deuteration based on established scientific principles.

### Introduction to Pemigatinib and the Role of Deuteration

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) subtypes 1, 2, and 3.[1][2] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][3][4][5] By blocking the FGFR signaling pathways, Pemigatinib effectively decreases cell viability in cancer cell lines with activating FGFR amplifications and fusions.[1][3]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a well-established approach in medicinal chemistry to enhance the pharmacokinetic profile of a drug.[6][7] The primary mechanism behind this improvement is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes, leading to a longer drug half-life and potentially reduced dosing frequency.[6][8][9]



# Physicochemical Properties: Pemigatinib vs. Deuterated Pemigatinib

The following tables summarize the known physicochemical properties of Pemigatinib and the predicted properties of its deuterated analogue.

Table 1: General and Calculated Physicochemical Properties

| Property                   | Pemigatinib  | Deuterated<br>Pemigatinib<br>(Predicted) | Data Source  |
|----------------------------|--------------|------------------------------------------|--------------|
| Molecular Formula          | C24H27F2N5O4 | C24H27-xDxF2N5O4                         | [4][10]      |
| Molecular Weight           | 487.50 g/mol | 487.50 + (1.008 × x)<br>g/mol            | [10][11][12] |
| pKa (Strongest Basic)      | 5.9          | Marginally altered                       | [1]          |
| logP                       | 1.82 - 2.26  | Slightly lower                           | [1]          |
| Polar Surface Area         | 83.16 Ų      | Unchanged                                | [1]          |
| Hydrogen Bond<br>Donors    | 1            | Unchanged                                | [1]          |
| Hydrogen Bond<br>Acceptors | 6            | Unchanged                                | [1]          |

x = number of deuterium atoms

Table 2: Experimentally Determined Physicochemical Properties



| Property          | Pemigatinib                      | Deuterated Pemigatinib (Predicted)    | Data Source |
|-------------------|----------------------------------|---------------------------------------|-------------|
| Physical State    | White to off-white solid         | Likely a white to off-<br>white solid | [4][13]     |
| Water Solubility  | 0.144 mg/mL (pH-<br>dependent)   | Potentially slightly increased        | [1][4]      |
| Crystal Structure | Data available (PDB<br>ID: 7WCL) | May exhibit minor differences         | [14][15]    |

## The Impact of Deuteration on Physicochemical Properties

While the replacement of hydrogen with deuterium is a subtle structural modification, it can impart measurable changes in the physicochemical properties of a molecule.[6]

- Molecular Weight: The most direct consequence of deuteration is an increase in molecular weight, directly proportional to the number of deuterium atoms incorporated.
- Lipophilicity (logP): Deuteration can lead to a slight decrease in lipophilicity.[6] This is attributed to the shorter and less polarizable C-D bond compared to the C-H bond.[8]
- pKa: The effect of deuteration on the acid dissociation constant (pKa) is generally minimal,
   as the electronic properties of hydrogen and deuterium are nearly identical.
- Solubility: The impact of deuteration on aqueous solubility is not always predictable but can lead to a modest increase.[15] This may be due to subtle changes in crystal lattice energy and interactions with water molecules.
- Crystal Structure: Minor alterations in bond lengths and vibrational energies upon deuteration can potentially lead to differences in the crystal packing and, consequently, the crystal structure of the solid form.[15]



The most significant impact of deuteration, however, lies in its effect on metabolic stability. The kinetic isotope effect can substantially slow the rate of cytochrome P450 (CYP)-mediated metabolism, a major clearance pathway for many drugs. For Pemigatinib, which is primarily metabolized by CYP3A4, strategic deuteration at metabolically vulnerable positions could lead to a more favorable pharmacokinetic profile.

#### **Experimental Protocols**

The following are standard experimental methodologies for the determination of key physicochemical properties of small molecule drugs like Pemigatinib and its deuterated analogues.

#### **Solubility Determination (Shake-Flask Method)**

- An excess amount of the test compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., 1.2, 4.5, and 6.8) and purified water.
- The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25
   °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- The suspension is then filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

#### pKa Determination (Potentiometric Titration)

- A precise amount of the test compound is dissolved in a suitable co-solvent system (e.g., methanol/water).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- The pKa value(s) are determined from the inflection points of the resulting titration curve.



#### **Lipophilicity Determination (LogD Shake-Flask Method)**

- A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution at a specific pH (e.g., 7.4).
- The mixture is shaken vigorously to ensure thorough mixing of the two phases and then allowed to separate.
- The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
- The distribution coefficient (LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

### Signaling Pathways and Experimental Workflows

The following diagrams, rendered using the DOT language, illustrate the FGFR signaling pathway targeted by Pemigatinib and a general workflow for the physicochemical characterization of a deuterated drug candidate.





Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the inhibitory action of Pemigatinib.





Click to download full resolution via product page

Caption: Experimental workflow for the physicochemical characterization of deuterated Pemigatinib.

#### Conclusion

While direct experimental data on deuterated Pemigatinib remains proprietary or unpublished, a robust understanding of the physicochemical properties of the parent compound, coupled with established principles of deuteration, allows for a predictive assessment. The primary benefit of deuterating Pemigatinib is expected to be an improvement in its metabolic stability, potentially leading to an enhanced pharmacokinetic profile. The subtle changes in other physicochemical properties, such as solubility and lipophilicity, are generally considered secondary but should be experimentally verified. The methodologies and workflows presented in this guide provide a solid framework for the comprehensive physicochemical characterization of deuterated Pemigatinib, a crucial step in its journey as a potentially improved therapeutic agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Deuterated drugs; where are we now? PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of deuterium on the properties of pharmaceutical substances (Review) article [repository.rudn.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated drug Wikipedia [en.wikipedia.org]
- 8. Deuterium: Slowing Metabolism One C-H Bond At A Time Ingenza [ingenza.com]
- 9. Impact of H/D isotopic effects on the physical properties of materials Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Deuterated Compounds [simsonpharma.com]
- 11. The First Approved "Deuterated" Drug: A Short Review of the Concept [scirp.org]
- 12. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]







• To cite this document: BenchChem. [Physicochemical Properties of Deuterated Pemigatinib: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13841940#physicochemical-properties-of-deuterated-pemigatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com